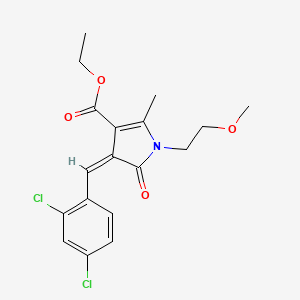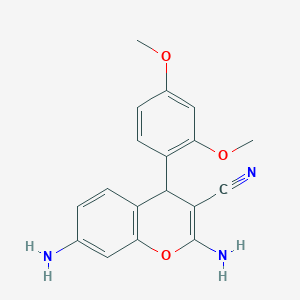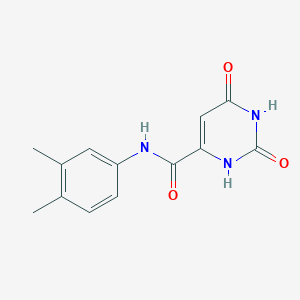![molecular formula C13H20ClNO B4892806 N-[3-(2-chlorophenoxy)propyl]-1-butanamine](/img/structure/B4892806.png)
N-[3-(2-chlorophenoxy)propyl]-1-butanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2-chlorophenoxy)propyl]-1-butanamine, commonly known as Bupropion, is a chemical compound that is widely used in scientific research. It is a norepinephrine-dopamine reuptake inhibitor (NDRI) that is used to treat depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Bupropion is a unique compound that has been the subject of extensive scientific research due to its diverse therapeutic applications.
作用机制
Bupropion works by inhibiting the reuptake of norepinephrine and dopamine, which are neurotransmitters in the brain that play a critical role in regulating mood, behavior, and attention. By inhibiting the reuptake of these neurotransmitters, Bupropion increases their availability in the brain, which can help to improve mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects
Bupropion has a variety of biochemical and physiological effects on the body. It has been found to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and reduce symptoms of depression and anxiety. Bupropion has also been shown to increase the levels of certain hormones, such as cortisol and growth hormone, which can have a positive effect on overall health.
实验室实验的优点和局限性
Bupropion has several advantages as a compound for use in lab experiments. It is a well-studied compound that has been extensively researched, and it has a known mechanism of action. Bupropion is also relatively easy to synthesize, which makes it readily available for use in lab experiments.
However, there are also some limitations to using Bupropion in lab experiments. It can be difficult to control the dosage of Bupropion, which can make it challenging to study its effects on the body. Additionally, Bupropion can have side effects, such as insomnia and anxiety, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on Bupropion. One area of interest is the use of Bupropion in treating other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, researchers are interested in studying the long-term effects of Bupropion use on the brain and the body. Finally, there is ongoing research on developing new compounds that are similar to Bupropion but have fewer side effects and improved therapeutic efficacy.
Conclusion
Bupropion is a versatile compound that has been extensively studied for its therapeutic applications in treating depression, anxiety, and ADHD. It has a known mechanism of action and has been shown to have a variety of biochemical and physiological effects on the body. While there are some limitations to using Bupropion in lab experiments, it remains a valuable compound for scientific research. Ongoing research on Bupropion and related compounds will continue to advance our understanding of its therapeutic potential and its role in treating psychiatric disorders.
合成方法
Bupropion can be synthesized using a variety of methods, including the reduction of 3-(2-chlorophenoxy)propanoic acid with lithium aluminum hydride, and the reaction of 2-chloro-N-(tert-butoxycarbonyl)propan-1-amine with 3-chloropropionyl chloride. The synthesis of Bupropion is a complex process that requires advanced knowledge of organic chemistry.
科学研究应用
Bupropion has been extensively studied for its therapeutic applications in treating depression, anxiety, and ADHD. It has also been used to treat nicotine addiction and has been found to be effective in reducing the symptoms of seasonal affective disorder (SAD). Bupropion is a versatile compound that has been used in a variety of scientific research applications.
属性
IUPAC Name |
N-[3-(2-chlorophenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-2-3-9-15-10-6-11-16-13-8-5-4-7-12(13)14/h4-5,7-8,15H,2-3,6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOVBNVQDJRUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-chlorophenoxy)propyl]butan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-bromobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4892728.png)
![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4892733.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4892735.png)

![5-[2,4-bis(4-methyl-1-piperazinyl)-5-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4892757.png)

![4-(2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4892769.png)

![3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4892782.png)

![1-[2-(3-fluorophenyl)ethyl]-5-[(4-isopropyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B4892789.png)
![3-phenyl-N-(1-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B4892792.png)
![2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4892798.png)
